molecular formula C21H17NO3 B10833149 Benzothiazepine analog 5

Benzothiazepine analog 5

Cat. No.: B10833149
M. Wt: 331.4 g/mol
InChI Key: SJEIIHOXPXOSSN-UHFFFAOYSA-N
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Description

Benzothiazepine analog 5 is a member of the benzothiazepine family, which are bicyclic heterocyclic compounds containing a benzene ring fused to a seven-membered ring with one nitrogen and one sulfur atom. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 5 typically involves the condensation of 2-aminobenzenethiol with α,β-unsaturated carbonyl compounds. One common method is the reaction of 2-aminobenzenethiol with chalcones under acidic conditions to form the benzothiazepine ring . Another method involves the cyclization of 1,3-diarylpropen-1-ones with o-amino thiophenol in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly and high-yielding methods. For instance, microwave-assisted synthesis has been used to produce benzothiazepine analogs efficiently . This method offers advantages such as shorter reaction times and reduced energy consumption.

Chemical Reactions Analysis

Types of Reactions: Benzothiazepine analog 5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazepine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrobenzothiazepines.

    Substitution: Halogenated benzothiazepine derivatives.

Scientific Research Applications

Benzothiazepine analog 5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzothiazepine analog 5 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit calcium channels, which is crucial for its cardiovascular effects . Additionally, it may interact with GABA receptors, contributing to its central nervous system effects .

Comparison with Similar Compounds

  • 1,2-Benzothiazepine
  • 1,3-Benzothiazepine
  • 1,4-Benzothiazepine

Comparison: Benzothiazepine analog 5 is unique due to its specific substitution pattern and the presence of a seven-membered ring containing both nitrogen and sulfur atoms. This structure imparts distinct biological activities compared to other benzothiazepine isomers . For instance, while 1,4-benzothiazepines are known for their anti-diabetic properties, this compound exhibits more pronounced anticancer and antimicrobial activities .

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

[6-(4-methylphenyl)pyrrolo[2,1-d][1,5]benzoxazepin-7-yl] acetate

InChI

InChI=1S/C21H17NO3/c1-14-9-11-16(12-10-14)20-21(24-15(2)23)18-7-5-13-22(18)17-6-3-4-8-19(17)25-20/h3-13H,1-2H3

InChI Key

SJEIIHOXPXOSSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CN3C4=CC=CC=C4O2)OC(=O)C

Origin of Product

United States

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